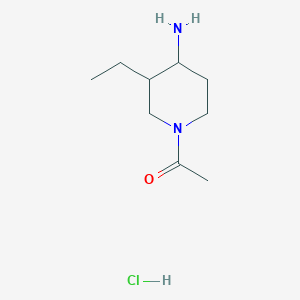

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of piperidine chemistry, which has been a cornerstone of pharmaceutical research for over a century. Piperidine derivatives have been recognized since the early 20th century as essential building blocks in drug discovery, with their six-membered ring structure containing one nitrogen atom providing exceptional versatility for synthetic modifications. The systematic exploration of substituted piperidines intensified during the mid-to-late 20th century as pharmaceutical researchers recognized the profound impact that specific substitution patterns could have on biological activity and chemical reactivity. The particular combination of amino and ethyl substituents present in this compound represents a strategic approach to creating multifunctional synthetic intermediates. This specific derivative was developed as part of comprehensive efforts to create chiral building blocks with enhanced synthetic utility, particularly focusing on compounds that could serve as intermediates in the synthesis of more complex pharmaceutical targets. The stereochemical considerations inherent in this compound's structure have made it particularly valuable in modern asymmetric synthesis approaches.

The discovery and characterization of this compound reflects the evolution of synthetic methodology in piperidine chemistry, where researchers have progressively developed more sophisticated approaches to introducing specific functional groups at precise positions on the piperidine ring. Historical development of such compounds has been driven by the need for versatile synthetic intermediates that can undergo diverse chemical transformations while maintaining structural integrity. The inclusion of the ethyl group at the 3-position and the amino group at the 4-position represents a carefully designed structural motif that provides both steric and electronic effects beneficial for subsequent synthetic transformations. Contemporary research has established this compound as part of a larger family of amino-substituted piperidine derivatives that serve as crucial building blocks in medicinal chemistry applications. The historical trajectory of piperidine derivative development demonstrates how systematic structural modifications have led to increasingly sophisticated and functionally diverse compounds like this compound.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of structural features that make it an exceptionally versatile synthetic intermediate. The compound's design incorporates multiple reactive sites that can participate in diverse chemical transformations, making it valuable for constructing complex molecular architectures. The amino group at the 4-position serves as a nucleophilic center capable of participating in condensation reactions, substitution processes, and coupling reactions with various electrophilic partners. Simultaneously, the acetyl group provides an electrophilic carbonyl that can undergo nucleophilic attack, reduction, or serve as a directing group for subsequent functionalization reactions. This dual reactivity profile enables the compound to serve as both a nucleophilic and electrophilic partner in different synthetic contexts, dramatically expanding its utility in multi-step synthetic sequences.

Research applications of this compound extend across multiple domains of synthetic chemistry, including its use as a building block for constructing pharmacologically active compounds and as a precursor for more complex heterocyclic systems. The ethyl substituent at the 3-position provides steric bulk that can influence the conformational preferences of the piperidine ring, thereby affecting the spatial arrangement of other functional groups and potentially modulating biological activity. Studies have demonstrated that compounds with similar substitution patterns can serve as effective starting materials for synthesizing various bioactive molecules, including potential therapeutic agents targeting neurological and metabolic disorders. The compound's utility in chemical research is further enhanced by its availability in high purity forms, typically achieving 95% purity as a white crystalline powder, which ensures reproducible results in synthetic applications.

The research significance of this compound is also reflected in its role as a model system for studying stereochemical effects in piperidine chemistry. The presence of multiple stereocenters in derivatives of this compound makes it valuable for investigating the relationship between molecular structure and biological activity. Contemporary research has utilized this compound and its analogs to explore structure-activity relationships in various therapeutic areas, contributing to the fundamental understanding of how specific structural modifications influence pharmacological properties. The compound's importance in chemical research is further underscored by its commercial availability from multiple suppliers, indicating sustained demand from the research community for applications in synthetic chemistry, drug discovery, and materials science.

Classification within Piperidine Derivatives

This compound belongs to the extensive class of piperidine derivatives, which represents one of the most important categories of heterocyclic compounds in pharmaceutical chemistry. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom, and their derivatives are found in more than twenty classes of pharmaceuticals, demonstrating their fundamental importance in drug design. Within the broader piperidine family, this compound is specifically classified as a polysubstituted piperidine derivative, characterized by the presence of multiple functional groups that modify the basic piperidine scaffold. The compound can be further categorized as an amino-substituted piperidine acetamide, reflecting the presence of both the amino group and the acetyl functionality attached to the nitrogen atom of the piperidine ring.

The classification of this compound within piperidine derivatives reveals its relationship to other important pharmaceutical and synthetic intermediates. The structural motif of 4-amino-3-alkylpiperidines represents a significant subclass of piperidine derivatives that have found extensive applications in medicinal chemistry. This subclass is characterized by the presence of amino functionality at the 4-position, which provides a site for hydrogen bonding and ionic interactions with biological targets, while the alkyl substituent at the 3-position modulates steric and electronic properties. The acetyl group attached to the piperidine nitrogen places this compound within the category of N-acylated piperidines, which are commonly employed as prodrugs or as intermediates in pharmaceutical synthesis due to their enhanced stability and modified pharmacokinetic properties.

From a synthetic chemistry perspective, this compound represents a member of the chiral piperidine building block family, as evidenced by the existence of multiple stereoisomeric forms documented in chemical databases. The stereochemical complexity introduced by the substitution pattern makes this compound particularly valuable for asymmetric synthesis applications. The classification also extends to its role as a synthetic intermediate, where it serves as a precursor for constructing more complex heterocyclic systems through various cyclization and coupling reactions. The compound's position within the piperidine derivative classification system reflects the systematic approach that medicinal chemists have taken to explore chemical space around the piperidine scaffold, leading to the discovery of numerous therapeutic agents across diverse therapeutic areas.

The compound demonstrates the characteristic structural complexity that defines advanced piperidine derivatives, incorporating multiple functional groups that contribute to its versatility as a synthetic intermediate. The hydrochloride salt formation enhances the compound's stability and handling properties, making it suitable for various research applications where consistent performance is essential. The classification within amino-substituted piperidines positions this compound alongside other important pharmaceutical intermediates that have contributed to the development of numerous therapeutic agents targeting central nervous system disorders, metabolic diseases, and other therapeutic areas where piperidine-based scaffolds have proven effective.

属性

IUPAC Name |

1-(4-amino-3-ethylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-8-6-11(7(2)12)5-4-9(8)10;/h8-9H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAKWAVPBQARTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- 4-Amino-3-ethylpiperidine: The primary amine-substituted piperidine ring with an ethyl group at position 3 serves as the core scaffold.

- Ethanone (Acetylating Agent): Used to introduce the ethanone moiety onto the piperidine nitrogen.

Synthetic Route

The general synthetic approach involves the acetylation of 4-amino-3-ethylpiperidine followed by isolation and purification of the hydrochloride salt.

Reaction Conditions and Optimization

- Reaction Medium: Typically conducted in an organic solvent or neat conditions depending on scale.

- Temperature: Mild to moderate temperatures to prevent decomposition or side reactions.

- Purification: Recrystallization is preferred for purity enhancement; chromatographic methods may be used for analytical purposes.

Detailed Research Findings and Analytical Data

Synthesis Yield and Purity

Structural Confirmation

Comparative Analysis

| Parameter | 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride | Similar Compound: 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one hydrochloride |

|---|---|---|

| Substitution | Ethyl group at position 3 | Methyl group at position 3 |

| Molecular Weight | 206.71 g/mol | Slightly lower due to methyl group |

| Chemical Reactivity | Influenced by ethyl's steric and electronic effects | Different pharmacological profile due to smaller substituent |

| Synthetic Complexity | Moderate; requires precise control of acetylation | Similar synthetic route but may differ in yield and purification |

Notes on Alternative Synthetic Approaches

While the primary method involves direct acetylation, literature on related piperidine derivatives suggests alternative routes such as:

- N-alkylation of piperidin-4-one derivatives followed by reductive amination and functional group modifications.

- Sequential nucleophilic substitution and reduction starting from substituted nitrobenzene derivatives to build the piperidine ring with desired substituents.

However, for this compound, the direct acetylation of the commercially or synthetically available 4-amino-3-ethylpiperidine remains the most efficient and scalable method.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-Amino-3-ethylpiperidine |

| Acetylating Agent | Ethanone (acetyl group donor) |

| Reaction Type | N-acetylation |

| Salt Formation | Hydrochloride salt via HCl treatment |

| Purification | Recrystallization (ethanol or ethyl acetate) |

| Yield | High (>90%) after purification |

| Analytical Confirmation | NMR, MS, IR spectroscopy |

| Industrial Scalability | Suitable for large-scale synthesis with optimized reaction conditions |

化学反应分析

Types of Reactions: 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Chemistry

In the field of chemistry, 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis and Reactions

The compound can undergo several types of reactions:

- Oxidation: Can be oxidized to form corresponding oxides or ketones.

- Reduction: Capable of being reduced to form amines or alcohols.

- Substitution: Participates in substitution reactions with halogens or nucleophiles.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to interact with specific molecular targets makes it a valuable tool for investigating cellular processes.

Medicine

The potential therapeutic effects of this compound are currently under investigation. It may serve as a precursor in drug development, particularly in designing new pharmacological agents that target neurological disorders or other medical conditions.

Industrial Applications

This compound is also used in the pharmaceutical industry for the production of various drugs and fine chemicals. Its properties make it suitable for large-scale synthesis processes that require high yield and purity.

Case Study 1: Drug Development

Recent studies have explored the use of this compound in developing novel analgesics. The compound's ability to modulate pain pathways has shown promise in preclinical trials, indicating potential for further development into therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Research involving this compound has demonstrated its effectiveness as an inhibitor in specific enzyme assays, providing insights into its role within metabolic pathways. These findings support its application in biochemical research aimed at understanding disease mechanisms.

作用机制

The mechanism of action of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride with analogous compounds:

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL (–2) are used to refine crystal structures. The ethyl group in the target compound may induce conformational changes in the piperidine ring, affecting intermolecular interactions .

- Computational Modeling : Substituents like fluorine () or cyclopropane () alter electron density and steric effects, influencing binding to biological targets .

Key Research Findings

- Lipophilicity: The 3-ethyl group increases logP compared to non-alkylated analogs, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemical Impact: Compounds like 1-{4-[(1S)-1-aminoethyl]phenyl}ethan-1-one HCl () highlight the role of chirality in pharmacokinetics .

生物活性

1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, certain piperidine derivatives have shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The mechanism involves the activation of the M3 muscarinic acetylcholine receptor (M3R), which is linked to cell proliferation and resistance to apoptosis in cancer cells .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective capabilities, particularly in the context of Alzheimer's disease. Its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests potential as a dual inhibitor for cognitive decline associated with Alzheimer's. Additionally, structural modifications have been shown to enhance brain exposure and improve inhibition properties, indicating a multi-targeted approach to neuroprotection .

3. Antimicrobial Properties

Piperidine derivatives have demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and strains of Escherichia coli. The presence of piperidine moieties in these compounds contributes to their effectiveness in disrupting bacterial cell wall integrity and inhibiting essential enzymatic functions .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound acts as a ligand for specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, the compound can modulate neurotransmitter levels, which is crucial for cognitive function.

- Antimicrobial Activity : The disruption of microbial cell membranes and inhibition of ergosterol biosynthesis are critical for its antimicrobial effects.

Case Studies

常见问题

Q. What are the standard synthetic routes for 1-(4-Amino-3-ethylpiperidin-1-yl)ethan-1-one hydrochloride, and how is reaction efficiency optimized?

The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. Optimization involves adjusting reaction parameters such as temperature (20–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., palladium for hydrogenation). For example, loading Dawson Dbz resins has been used to improve coupling efficiency in piperidine derivatives . Scaling challenges, such as reduced yields, can arise due to heat transfer limitations; parallel small-scale trials are recommended before large-scale synthesis .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

Purity is assessed using:

- Titration : Alcohol-based solvents dissolve the compound, followed by acid-base titration with sodium hydroxide to determine chloride content .

- UV/Vis Spectroscopy : λmax at 255 nm confirms the presence of conjugated systems, while HPLC (≥98% purity) ensures homogeneity .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate structural integrity .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL) is standard. Key steps include:

- Data collection at low temperatures (100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms.

- Validation using R-factor metrics (e.g., R1 < 0.05 for high-resolution data) .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Storage : Store at –20°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

Yield variations often stem from kinetic vs. thermodynamic control in piperidine ring formation. Strategies include:

- DoE (Design of Experiments) : Statistically optimize parameters like reagent stoichiometry and mixing speed.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational approaches are used to predict the stability and reactivity of this compound?

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess hydrolytic stability.

- Topological Polar Surface Area (TPSA) : Predict membrane permeability (TPSA ~32.3 Ų suggests moderate bioavailability) .

Q. What strategies improve the refinement of crystal structures with high-resolution data?

- Twinned Data Handling : Use SHELXL’s TWIN command to model overlapping lattices.

- Hydrogen Bonding Networks : Apply restraints to NH and OH groups during refinement to maintain geometry.

- High-Resolution Cutoffs : Refine data up to 0.8 Å resolution for precise electron density maps .

Q. How can in vitro pharmacological activity be evaluated for this compound?

- Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-acetylcholine) quantify affinity for cholinergic receptors.

- Enzyme Inhibition Studies : Measure IC50 against acetylcholinesterase using Ellman’s method.

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugates) tracks intracellular accumulation in neuronal cell lines .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s stability in aqueous solutions be resolved?

Discrepancies may arise from pH-dependent degradation. Methodological reconciliation involves:

Q. What experimental controls are critical when comparing pharmacological data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。